molecular formula C12H14N2O4 B2791025 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine CAS No. 893765-34-9

1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine

Cat. No.: B2791025
CAS No.: 893765-34-9
M. Wt: 250.254
InChI Key: UYXXFFMJBRYBKF-UHFFFAOYSA-N
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Description

1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine is a chemical compound that features a nitro group attached to a benzodioxole ring, which is further connected to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine typically involves the nitration of 1,3-benzodioxole followed by the introduction of the piperidine ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting nitro compound is then subjected to a nucleophilic substitution reaction with piperidine in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Potassium carbonate, various nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(6-Amino-1,3-benzodioxol-5-yl)piperidine.

    Substitution: Various substituted benzodioxole derivatives.

    Oxidation: Quinone derivatives of benzodioxole.

Scientific Research Applications

1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with an ethanol group instead of piperidine.

    1-(6-Nitro-1,3-benzodioxol-5-yl)methanol: Contains a methanol group instead of piperidine.

    1-(6-Nitro-1,3-benzodioxol-5-yl)ethylamine: Features an ethylamine group instead of piperidine.

Uniqueness

1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine is unique due to the presence of the piperidine ring, which can impart different chemical and biological properties compared to its analogs. The piperidine moiety can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for the development of new molecules with desired properties.

Properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-14(16)10-7-12-11(17-8-18-12)6-9(10)13-4-2-1-3-5-13/h6-7H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXXFFMJBRYBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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